molecular formula C11H20ClN B1281108 (2-Adamantylmethyl)amine hydrochloride CAS No. 79671-78-6

(2-Adamantylmethyl)amine hydrochloride

Cat. No. B1281108
CAS RN: 79671-78-6
M. Wt: 201.73 g/mol
InChI Key: GWMZVTHBQOZBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Adamantylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C11H20ClN . It has gained significant interest in scientific research due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of amines, including “(2-Adamantylmethyl)amine hydrochloride”, is similar to the bonding in ammonia. The nitrogen atom is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .


Chemical Reactions Analysis

Amines, including “(2-Adamantylmethyl)amine hydrochloride”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Brel et al. (2015) describes the synthesis of secondary N-(1-adamantylmethyl)amines, including variants with C=C double bonds, which are important for creating biologically active adamantane derivatives (Brel et al., 2015).
  • Derivative Synthesis : Makarova et al. (2002) synthesized β-Aminoketones of the Adamantane Series, demonstrating the versatility of adamantylmethyl)amine derivatives in organic synthesis (Makarova et al., 2002).

Pharmacological Research

  • Antiviral Research : A 2006 study by Setaki et al. investigated the broad-spectrum antiviral activity of various 2-adamantylsubstituted azacycles, which included adamantylmethylamine derivatives, showing promise against influenza A H(3)N(2) virus (Setaki et al., 2006).

Material Science and Chemistry

  • Complex Synthesis in Chemistry : Research by Rochon et al. (1993) involved synthesizing monosubstituted anionic complexes with adamantylmethyl amine and characterizing them using spectroscopy, showing the application in inorganic chemistry (Rochon et al., 1993).

Environmental and Chemical Applications

  • Electrochemical Applications : A study by Pacheco et al. (2011) on the electrochemical degradation of aromatic amines, including adamantylmethyl amine, highlights its relevance in environmental chemistry (Pacheco et al., 2011).

properties

IUPAC Name

2-adamantylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7;/h7-11H,1-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZVTHBQOZBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507369
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Adamantylmethyl)amine hydrochloride

CAS RN

79671-78-6
Record name NSC193429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name adamantan-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.